molecular formula C6H5ClN4 B11916220 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine

4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine

Cat. No.: B11916220
M. Wt: 168.58 g/mol
InChI Key: JGDYGYWQQHLQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazines This compound is characterized by its unique structure, which includes a chloro and a methyl group attached to the imidazo[2,1-f][1,2,4]triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with suitable amines in the presence of a base, followed by cyclization to form the imidazo[2,1-f][1,2,4]triazine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted imidazo[2,1-f][1,2,4]triazines.

    Oxidation Products: Oxidation can lead to the formation of imidazo[2,1-f][1,2,4]triazine N-oxides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison: 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6-methylimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H5ClN4/c1-4-2-11-6(10-4)5(7)8-3-9-11/h2-3H,1H3

InChI Key

JGDYGYWQQHLQEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=NC=N2)Cl

Origin of Product

United States

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